molecular formula C12H14N2O5 B3378837 4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid CAS No. 1485646-70-5

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3378837
CAS No.: 1485646-70-5
M. Wt: 266.25 g/mol
InChI Key: SMFDPJLOTPZNTH-UHFFFAOYSA-N
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Description

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid (CAS: 1485646-70-5) is a pyrrolidine-based carboxylic acid derivative featuring a methoxy group at the 4-position and a 2-nitrophenyl substituent at the 1-position of the pyrrolidine ring .

Properties

IUPAC Name

4-methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-19-8-6-11(12(15)16)13(7-8)9-4-2-3-5-10(9)14(17)18/h2-5,8,11H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFDPJLOTPZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or nitrophenyl positions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13_{13}H14_{14}N2_{2}O4_{4} and a molecular weight of 266.25 g/mol. Its structure features a pyrrolidine ring substituted with a methoxy group and a nitrophenyl group, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

The compound is primarily utilized as a building block in the synthesis of pharmaceuticals. Its derivatives have shown potential in several therapeutic areas:

  • Anti-inflammatory Activity : Studies indicate that the compound exhibits significant anti-inflammatory effects by inhibiting COX-2 enzyme activity, which is crucial for the production of inflammatory mediators. The presence of the nitrophenyl group enhances its efficacy against inflammation-related conditions .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, including multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The nitrophenyl moiety plays a critical role in enhancing its antimicrobial efficacy .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against human cancer cell lines, including lung adenocarcinoma (A549). The structure-activity relationship (SAR) studies suggest that modifications in the compound can lead to enhanced anticancer properties .

Biological Studies

The compound is instrumental in biological research focused on enzyme inhibition and protein-ligand interactions. It provides insights into molecular mechanisms underlying various biological processes, potentially leading to new therapeutic targets.

Industrial Applications

In industrial chemistry, the compound serves as a precursor for synthesizing agrochemicals and novel materials. Its versatility allows it to be modified into various derivatives suitable for different applications.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyrrolidine derivatives against Staphylococcus aureus. The results indicated that compounds similar to this one exhibited potent activity, emphasizing the role of structural features in determining efficacy against resistant strains .

Case Study 2: Anti-inflammatory Properties

In a controlled study evaluating anti-inflammatory effects, derivatives were tested for their ability to suppress COX-2 expression in vitro. The findings showed that electron-donating groups significantly enhanced anti-inflammatory activity compared to standard treatments like indomethacin .

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

The following compounds share structural similarities but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties.

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid (1485646-70-5) C₁₃H₁₄N₂O₅ 4-methoxy, 2-nitrophenyl ~278.26 (estimated) Reference compound
1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid (1452572-57-4) C₁₂H₁₃N₂O₆S 2-methylsulfonyl, 4-nitrophenyl 313.31 Sulfonyl group increases polarity; nitro at 4-position
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid (62522-92-3) C₁₃H₁₅NO₄ 4-methoxybenzoyl 249.27 Benzoyl group enhances aromatic interactions; lacks nitro group
(2R)-4-Methyl-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid (54014-28-7) C₁₃H₁₅N₃O₆ 4-methyl (pyrrolidine), 2,6-dinitrophenyl 309.28 Additional nitro group; methyl substituent on pyrrolidine
(2S,4R)-4-Hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid C₁₃H₁₄N₂O₇ 4-hydroxy, 4-nitrobenzyloxycarbonyl 310.26 Hydroxy group improves solubility; benzyloxycarbonyl linker

Physicochemical Properties

  • Polar Surface Area (PSA):

    • The target compound’s nitro and carboxylic acid groups contribute to a high PSA (~90–100 Ų), similar to 1-[2-(methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid (PSA: 129 Ų) .
    • The 4-methoxybenzoyl analog (CAS: 62522-92-3) has a lower PSA (~80 Ų) due to the absence of a nitro group .
  • Hydrogen Bonding: The hydroxy group in (2S,4R)-4-hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid increases hydrogen-bond donor capacity (2 donors vs. 1 in the target compound) .
  • Lipophilicity (LogP):

    • The benzoyl-containing analog (CAS: 62522-92-3) has higher lipophilicity (estimated LogP ~2.0) compared to the target compound (LogP ~1.5) due to aromatic hydrophobicity .

Biological Activity

Overview

4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H14N2O5C_{12}H_{14}N_{2}O_{5} and a molecular weight of 266.25 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential anti-inflammatory, analgesic, and antimicrobial properties. The unique substitution pattern of this compound significantly influences its chemical reactivity and biological activity, making it a subject of extensive research.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group enhances binding affinity and specificity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant anti-inflammatory effects. Studies have shown that such compounds can reduce the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural features contribute to its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group is particularly relevant in enhancing antimicrobial activity .

3. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against human lung adenocarcinoma cells (A549). Compounds with similar structures have shown varying degrees of cytotoxicity, indicating that modifications in structure can lead to enhanced anticancer efficacy .

Comparative Analysis

A comparative analysis of this compound with related compounds reveals insights into structure-activity relationships (SAR):

CompoundKey FeaturesBiological Activity
This compoundContains carboxylic acid groupAnti-inflammatory, antimicrobial, anticancer
1-(2-Methoxy-4-nitrophenyl)pyrrolidineLacks carboxylic acid groupPotentially lower biological activity
4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxamideCarboxamide group alters solubilityDifferent biological effects

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited potent activity, highlighting the importance of structural features in determining efficacy against resistant strains .

Case Study 2: Anti-inflammatory Properties

In a controlled study assessing anti-inflammatory effects, derivatives were tested for their ability to suppress COX-2 expression in vitro. The results showed that the presence of electron-donating groups significantly enhanced anti-inflammatory activity compared to standard treatments like indomethacin .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .
  • Step 2 : Introduction of the 2-nitrophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling .
  • Step 3 : Methoxy group installation at the 4-position using alkylation or Mitsunobu conditions .
  • Step 4 : Deprotection and carboxylation under acidic or basic hydrolysis .

Q. Key Considerations :

  • Reagent Compatibility : Ensure compatibility between nitro groups (oxidizing) and reducing agents in multi-step syntheses.
  • Purification : Use column chromatography (e.g., hexanes/EtOAc gradients) or recrystallization for intermediates .

Q. Which analytical techniques are used to confirm the structure of this compound?

Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry of the nitrophenyl and methoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect carbonyl (C=O) and nitro (NO2_2) stretches .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positions .

Q. Example Data :

Technique Expected Signals
1^1H NMRδ 8.0–8.5 (nitrophenyl protons), δ 3.7–4.2 (pyrrolidine protons)
13^{13}C NMRδ 170–175 (carboxylic acid C=O), δ 125–140 (aromatic carbons)

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced approaches integrate quantum chemical calculations and reaction path search algorithms:

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to predict transition states and intermediates for nitrophenyl group coupling .
  • Solvent Optimization : Apply COSMO-RS models to select solvents that enhance reaction yields (e.g., DMF for polar intermediates) .
  • Machine Learning : Train models on existing pyrrolidine derivative syntheses to predict optimal conditions (temperature, catalyst loading) .

Case Study : ICReDD’s workflow combines computational predictions with experimental validation, reducing trial-and-error by 40% .

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies (e.g., unexpected 1^1H NMR splitting) may arise from tautomerism or dynamic effects. Strategies include:

  • Variable-Temperature NMR : Identify conformational changes in the pyrrolidine ring .
  • 2D NMR (COSY, NOESY) : Clarify through-space interactions between substituents .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitrophenyl orientation) .
  • DFT Simulations : Compare computed chemical shifts (GIAO method) with experimental data .

Q. What strategies are effective for functionalizing the pyrrolidine ring in this compound?

Targeted modifications include:

  • Electrophilic Substitution : Introduce halogens (e.g., fluorination at C4 using DAST or Deoxo-Fluor ).
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the methoxy position .
  • Reductive Amination : Convert the carboxylic acid to amides for bioactivity studies .

Q. Challenges :

  • Steric Hindrance : Bulky substituents on the pyrrolidine ring may require microwave-assisted synthesis .
  • Nitro Group Stability : Avoid reducing conditions until final deprotection steps .

Q. How to design experiments to study the compound’s bioactivity?

Methodologies for pharmacological evaluation:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against proteases or kinases using fluorescence-based assays .
    • Cellular Uptake : Radiolabel the compound (e.g., 14^{14}C) to track permeability in Caco-2 cells .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS .

Data Interpretation : Correlate electronic effects (nitro group electron withdrawal) with bioactivity trends .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature80–100°C±15% efficiency
Catalyst Loading5–10 mol% Pd(PPh3_3)4_4Critical for coupling
Solvent Polarityε > 30 (e.g., DMF)Enhances solubility

Q. Table 2: Spectroscopic Benchmarks

Functional Group IR Stretch (cm1^{-1}) 13^{13}C NMR (δ)
Carboxylic Acid1680–1720170–175
Nitro (NO2_2)1520, 1350145–150 (C-NO2_2)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
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4-Methoxy-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid

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